molecular formula C12H12F3N3O4S2 B2947415 methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1448061-09-3

methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2947415
CAS No.: 1448061-09-3
M. Wt: 383.36
InChI Key: MAGYVWNVEFDGIT-UHFFFAOYSA-N
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Description

Methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes controlling reaction temperatures, solvent choices, and purification steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the sulfamoyl group.

    Substitution: The trifluoromethyl group and the pyrazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce amines.

Scientific Research Applications

Methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and pyrazole rings, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O4S2/c1-22-11(19)10-8(3-7-23-10)24(20,21)16-4-6-18-5-2-9(17-18)12(13,14)15/h2-3,5,7,16H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGYVWNVEFDGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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